what is the mechanism of action of 5-Methoxy-2-benzothiazolesulfonamide
what is the mechanism of action of 5-Methoxy-2-benzothiazolesulfonamide
This guide serves as a technical monograph for 5-Methoxy-2-benzothiazolesulfonamide , a specific structural analogue within the benzothiazolesulfonamide class of Carbonic Anhydrase Inhibitors (CAIs).[1]
While its regioisomer, Ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide) , is the clinically established standard, the 5-methoxy variant represents a critical research probe used to delineate isoform selectivity (specifically targeting tumor-associated CA IX and XII) and to study the hydrophobic signaling requirements of the enzyme's active site.[1]
[1]
Part 1: Molecular Identity & Core Mechanism
The Pharmacophore
The molecule operates as a classical, reversible, competitive inhibitor of the Carbonic Anhydrase (CA) superfamily. Its efficacy is derived from the sulfonamide zinc-binding group (ZBG) attached to a heterocyclic aromatic scaffold.[1]
-
Chemical Name: 5-Methoxy-1,3-benzothiazole-2-sulfonamide[1]
-
Molecular Formula:
[1] -
Core Scaffold: Benzothiazole fused ring system.[1]
-
Key Substituent: Methoxy group (-OCH₃) at the C5 position.[1]
Mechanism of Action: The "Zinc-Anchor" Model
The inhibition mechanism is a two-step lock-and-key interaction within the CA active site (a conical cavity approx. 15 Å deep).[1]
-
Primary Interaction (The Anchor): The sulfonamide moiety (
) exists in an ionization equilibrium.[1] The deprotonated sulfonamidate anion ( ) coordinates directly to the catalytic Zinc ion ( ) at the base of the active site. This displaces the zinc-bound water molecule/hydroxide ion ( ) required for the catalytic hydration of .[1]-
Coordination Geometry: Distorted tetrahedral geometry involving His94, His96, His119, and the sulfonamide nitrogen.
-
-
Secondary Interaction (The Scaffold Fit): The benzothiazole ring extends into the hydrophobic pocket of the enzyme.[1] The position of the substituent (5-methoxy vs. 6-ethoxy) dictates the specificity.[1]
-
5-Methoxy Specificity: The C5 substituent interacts with the hydrophobic residues Val121 , Phe131 , and Leu198 .[1] Unlike the 6-substituted analogues (which often favor CA II), the 5-substituted geometry alters the steric fit, often reducing affinity for the ubiquitous cytosolic CA II while maintaining or enhancing affinity for the transmembrane, tumor-associated isoforms CA IX and CA XII .[1]
-
Pathway Visualization
The following diagram illustrates the inhibition cascade and the differential binding environment.
Caption: Logical flow of Zinc-dependent inhibition. The 5-methoxy scaffold stabilizes the complex via secondary hydrophobic interactions.[1]
Part 2: Structure-Activity Relationship (SAR) & Selectivity[1]
Researchers utilizing this compound are typically investigating isoform selectivity .[1] The benzothiazole scaffold is highly sensitive to substitution patterns.[1]
Comparative Potency (Ki Data Context)
While specific
| Isoform | Physiological Role | 6-Ethoxy (Ethoxzolamide) Affinity | 5-Methoxy Analogue Affinity | Research Implication |
| hCA I | Cytosolic (RBCs) | Low (nM range) | Moderate | Off-target effect (side effects).[1] |
| hCA II | Cytosolic (Ubiquitous) | Very High (< 10 nM) | High (< 20 nM) | Main target for glaucoma; off-target for cancer.[1] |
| hCA IX | Transmembrane (Hypoxic Tumors) | High (< 50 nM) | High (< 50 nM) | Primary Target. 5-substitution often improves selectivity ratio vs CA II.[1] |
| hCA XII | Transmembrane (Tumors/Eye) | High (< 10 nM) | Very High (< 10 nM) | Secondary target for glaucoma and cancer.[1] |
Key Insight: The 5-methoxy group is less bulky than the 6-ethoxy group.[1] This reduced steric bulk allows the molecule to fit into the slightly more constricted active sites of CA XII, making it a potent probe for this specific isoform.
Part 3: Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocols are recommended for validating the mechanism and potency of 5-Methoxy-2-benzothiazolesulfonamide.
Synthesis Validation (The "Tail" Approach)
Context: Most commercial vendors supply the 6-ethoxy variant.[1] You may need to synthesize the 5-methoxy probe to ensure isomeric purity.
-
Precursor: Start with 5-methoxy-2-mercaptobenzothiazole .[1]
-
Oxidative Chlorination: Treat with chlorine gas (
) or sulfuryl chloride ( ) in aqueous acetic acid to generate the sulfonyl chloride intermediate.[1]-
Critical Checkpoint: Maintain temperature < 5°C to prevent ring chlorination.[1]
-
-
Amidation: React the sulfonyl chloride immediately with aqueous ammonia (
) or ammonia gas in acetone.[1] -
Purification: Recrystallize from ethanol/water.
-
Validation:
H-NMR must show the methoxy singlet ( ppm) and the distinct splitting pattern of the 5-substituted benzene ring (doublet, doublet-of-doublets, doublet).
Stopped-Flow CO₂ Hydration Assay (The Kinetic Standard)
This assay measures the rate of catalytic hydration of CO₂ by monitoring the pH change via an indicator.
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM).[1]
-
Substrate: CO₂-saturated water (approx. 17 mM at 25°C).[1]
-
Enzyme: Recombinant hCA II or hCA IX (catalytic domain).[1]
Workflow:
-
Incubation: Incubate enzyme (concentration ~10 nM) with the inhibitor (dilution series: 0.1 nM to 100 nM) for 15 minutes at room temperature.
-
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution in a stopped-flow spectrometer (e.g., Applied Photophysics).
-
Measurement: Monitor absorbance decay at 557 nm (Phenol Red isosbestic point is not used; we track the basic-to-acidic transition).
-
Calculation:
-
Fit the initial velocity (
) of the uncatalyzed and catalyzed reactions. -
Determine
using the Cheng-Prusoff equation adapted for tight-binding inhibitors: (Note: For tight binders where , the Morrison equation is statistically superior).
-
Part 4: Therapeutic & Research Applications[1][2]
Hypoxic Tumor Targeting (CA IX)
The 5-methoxy derivative is extensively used in Structure-Based Drug Design (SBDD) for anticancer agents.[1]
-
Mechanism: Solid tumors exist in a hypoxic, acidic microenvironment.[1] They overexpress CA IX to convert extracellular CO₂ to bicarbonate (buffering intracellular pH) and protons (acidifying extracellular space), driving metastasis.
-
Application: 5-Methoxy-2-benzothiazolesulfonamide serves as a "Lead Scaffold."[1] Researchers append cationic tails (e.g., pyridinium salts) to the ring nitrogen or modify the methoxy group to create membrane-impermeable derivatives that selectively inhibit extracellular CA IX without affecting intracellular CA II.[1]
Neuroprotective Potential
Benzothiazoles possess intrinsic antiglutamatergic activity.[1] While the sulfonamide moiety drives CA inhibition, the scaffold itself (specifically with methoxy substitutions) acts as a stabilizer of neuronal membranes, offering a dual-mechanism potential in epilepsy research (pH modulation + ion channel stabilization).
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nishimori, I., et al. (2006).[1] Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry Letters. Link
-
De Simone, G., & Supuran, C. T. (2010).[1] Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA).[1] Link
-
BenchChem. (2025).[1][2][3] Comparative Analysis of Ethoxzolamide and Analogues. Link
-
RCSB Protein Data Bank. (2016).[1] Crystal structure of human carbonic anhydrase II with benzenesulfonamide inhibitors. Link
